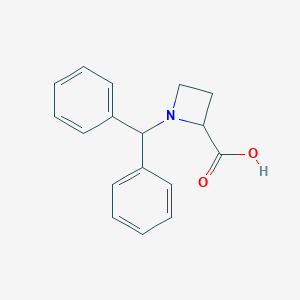

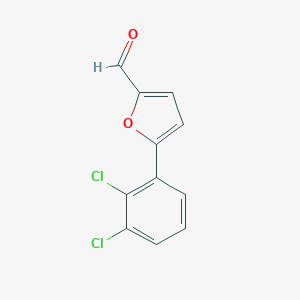

![molecular formula C22H41NO3 B022371 N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide CAS No. 479050-96-9](/img/structure/B22371.png)

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide

Descripción general

Descripción

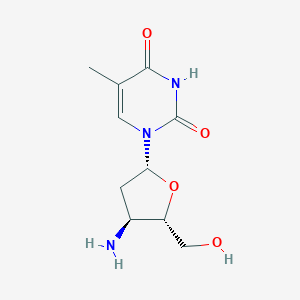

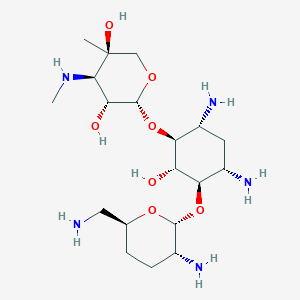

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide, also known as N-octadecanoyl-L-Homoserine lactone, is a compound with the molecular formula C22H41NO3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide consists of 22 carbon atoms, 41 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 367.57 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide include a molecular weight of 367.6 g/mol . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 17 . The exact mass is 367.30864417 g/mol .Aplicaciones Científicas De Investigación

1. Material Science and Engineering

- Viscosity Reduction in Rubber Modified Asphalt : Octadecanamide has been used as a viscosity reducer in the mixing process of rubber powder modified asphalt. This application improves flowability and decreases the mixture temperature of rubber powder modified asphalt, impacting its processing and performance characteristics significantly (Li, 2010).

2. Medical and Pharmaceutical Research

- Antitumor Activities : A study on novel 3-(2-furanyl)-8-aryl-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-ones, which are structurally related to N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide, revealed significant antiproliferative activities against human cancer cells. This research suggests potential applications in developing anticancer agents (Sztanke et al., 2011).

- Synthesis of Radiopharmaceuticals : The synthesis of carbon-14 and tritium analogues of phospholipid antitumor agent SDZ 62-834 zi, which is structurally related to N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide, highlights the application in creating radiolabeled compounds for medical imaging and therapy (Kinder et al., 1992).

3. Chemical and Biochemical Applications

- Gelation Behavior and Mechano-Responsive Properties : The self-assembly and gelation behavior of a series of octadecanamides in various liquids have been explored. This research is crucial for understanding the material's responses to mechanical strain and its potential applications in creating responsive materials and systems (Mallia & Weiss, 2015).

4. Environmental and Agricultural Sciences

- Acaricidal Activities : Research on octadecanoic acid-3,4-tetrahydrofuran diester and its derivatives, structurally similar to N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide, demonstrates applications in controlling pests like Sarcoptes scabiei var. Cuniculi, a significant concern in agriculture and veterinary medicine (Li et al., 2022).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDJDYXARRSKB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |

CAS RN |

479050-96-9 | |

| Record name | N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479050-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

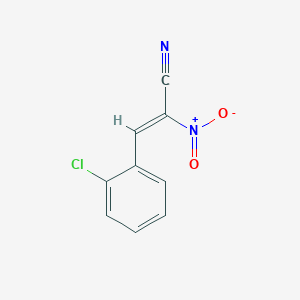

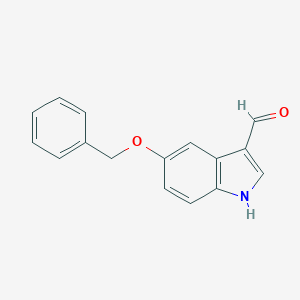

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)